molecular formula C14H22N2OS B2609675 1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea CAS No. 1396781-89-7

1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2609675
CAS No.: 1396781-89-7
M. Wt: 266.4
InChI Key: GFOIJQNEYSNOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea is a synthetic urea derivative designed for research applications, particularly in the fields of immunology and oncology. This compound is of significant interest in the investigation of innate immune responses, as urea analogues featuring N-alkyl-N'-(thiophen-ylmethyl) scaffolds have been identified as potent and selective small-molecule agonists for Toll-like receptor 2 (TLR2) . The activation of TLR2 is a key mechanism in the immune system's recognition of microbial pathogens and has emerged as a promising target for cancer immunotherapy and vaccine adjuvants . The molecular structure of this reagent incorporates a cycloheptyl group linked by a urea bridge to a 2-(thiophen-3-yl)ethyl moiety, a configuration that is strategically designed to modulate protein-protein interactions involved in TLR1/2 heterodimer signaling pathways . Researchers are exploring such compounds for their potential to stimulate an antitumor immune response, with studies showing that certain TLR2 agonists can synergize with PD-L1 antibodies to inhibit tumor growth and establish long-term antitumor memory . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-cycloheptyl-3-(2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c17-14(15-9-7-12-8-10-18-11-12)16-13-5-3-1-2-4-6-13/h8,10-11,13H,1-7,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOIJQNEYSNOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea typically involves the reaction of cycloheptylamine with 2-(thiophen-3-yl)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is often conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of cycloheptylamine derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Urea Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Modifications vs. Target Compound Biological Activity/Properties References
1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea Cycloheptyl, 2-(thiophen-3-yl)ethyl Reference compound Not explicitly reported (inferred potential)
2-methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b) Imidazole core, nitro group, thiophen-3-yl ethyl Imidazole backbone, nitro group Antibacterial activity
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) Tetrahydrobenzo[b]thiophene, cyano, benzoyl hydrazone Fused thiophene ring, cyano, hydrazone Not reported (structural rigidity inferred)
1-Cyclohexyl-3-(2-hydroxyphenyl)urea Cyclohexyl, 2-hydroxyphenyl Cyclohexyl (vs. cycloheptyl), phenolic -OH Solubility via H-bonding

Key Comparisons

Cycloheptyl vs. Cyclohexyl Substituents
  • Cyclohexyl : Smaller and more rigid, as seen in 1-Cyclohexyl-3-(2-hydroxyphenyl)urea , this group may improve metabolic stability due to reduced conformational flexibility.
Thiophene-ethyl vs. Other Heterocycles
  • Thiophene-ethyl : The sulfur atom in thiophene enables weak polar interactions (e.g., with metal ions or cysteine residues) and π-stacking. The ethyl spacer provides conformational flexibility, which may optimize target binding .
  • Tetrahydrobenzo[b]thiophene (7a): The fused ring system introduces rigidity, possibly restricting binding to planar active sites. The cyano group (-CN) increases electrophilicity, which could influence reactivity .
Functional Group Variations
  • Hydrazone (7a) : The hydrazone moiety in 7a may chelate metal ions, useful in catalytic or antimicrobial contexts .
  • Hydroxyphenyl (): The phenolic -OH group enhances solubility via hydrogen bonding but may increase susceptibility to oxidative degradation .

Research Findings and Implications

  • Antibacterial Potential: Analogs like 5b with thiophene-ethyl groups and nitro substituents exhibit confirmed antibacterial activity, suggesting that the target compound could share similar properties if optimized with electron-withdrawing groups .
  • Solubility vs. Bioactivity : The cycloheptyl group’s lipophilicity may limit solubility compared to the hydroxyphenyl analog in , necessitating formulation strategies for in vivo applications.
  • Structural Rigidity : Compounds like 7a demonstrate that fused thiophene systems reduce conformational flexibility, which could either enhance selectivity or hinder target engagement depending on the biological context .

Biological Activity

1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N2OSC_{13}H_{17}N_{2}OS, with a molecular weight of approximately 253.35 g/mol. The structure features a cycloheptyl group, a thiophene ring, and an ethyl urea moiety, which contribute to its unique biological activity.

Biological Activity Overview

Research indicates that compounds containing thiophene and urea functionalities often exhibit diverse biological properties, including:

  • Anticancer Activity : Some studies have shown that similar urea derivatives can inhibit cancer cell growth by interfering with DNA synthesis and cellular signaling pathways.
  • Antimicrobial Properties : The presence of the thiophene ring suggests potential antimicrobial activity against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.

The biological activity of this compound is hypothesized to involve:

  • Binding to Enzymes or Receptors : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Influencing Cellular Pathways : By binding to molecular targets, it could trigger downstream signaling pathways that affect cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds. Here are summarized findings relevant to this compound:

StudyCompoundBiological ActivityKey Findings
Thiourea DerivativesAnticancerShowed GI50 values ranging from 1.7 μM to 28.7 μM against various cancer cell lines.
Urea AnaloguesAntimicrobialExhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Substituted ThioureasEnzyme InhibitionDemonstrated inhibition of GSK-3β with IC50 values indicating potential for therapeutic applications.

Q & A

Basic Research Question

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the urea linkage, cycloheptyl group, and thiophene substitution pattern. Key signals include the urea NH protons (~5–6 ppm) and thiophene aromatic protons (~6.5–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for urea derivatives .
  • Infrared (IR) spectroscopy : Peaks at ~1650–1700 cm1^{-1} (C=O stretch of urea) and ~3300 cm1^{-1} (N-H stretch) .

What biological targets or pathways should be prioritized for evaluating its therapeutic potential?

Advanced Research Question
Similar urea-thiophene derivatives exhibit activity against kinases, GPCRs, and inflammatory mediators. Prioritize:

  • Kinase inhibition assays : Focus on tyrosine kinases (e.g., EGFR, VEGFR) due to the triazole/urea motif’s affinity for ATP-binding pockets .
  • Cellular pathways : Screen for apoptosis (caspase-3 activation) or oxidative stress (ROS detection) using cancer cell lines (e.g., HeLa, MCF-7) .
  • Computational docking : Use AutoDock or Schrödinger to predict binding interactions with targets like cyclooxygenase-2 (COX-2) .

How can contradictory data on biological activity be resolved across studies?

Advanced Research Question
Contradictions often arise from variations in assay conditions or impurity profiles. Mitigate by:

  • Standardizing assays : Use identical cell lines, concentrations, and controls (e.g., PubChem’s BioAssay protocols) .
  • Purity validation : Confirm compound integrity via HPLC (>95% purity) and quantify trace impurities (e.g., residual solvents) .
  • Dose-response curves : Establish EC50_{50}/IC50_{50} values across multiple replicates to assess reproducibility .

What computational tools are effective for designing derivatives with improved potency?

Advanced Research Question

  • Reaction path search : Quantum chemical calculations (e.g., DFT) to model reaction mechanisms and optimize synthetic routes .
  • QSAR modeling : Use MOE or RDKit to correlate structural features (e.g., substituent electronegativity) with activity .
  • Molecular dynamics (MD) : Simulate ligand-target binding stability over time to prioritize derivatives .

How can structure-activity relationship (SAR) studies be structured for this compound?

Advanced Research Question

  • Core modifications : Replace cycloheptyl with adamantane or bicyclic groups to assess steric effects .
  • Thiophene substitution : Compare thiophen-3-yl vs. thiophen-2-yl analogs for electronic and steric differences .
  • Urea linker optimization : Test thiourea or carbamate analogs to evaluate hydrogen-bonding capacity .

What strategies enhance scalability without compromising purity?

Basic Research Question

  • Flow chemistry : Reduces reaction time and improves heat management for exothermic steps (e.g., isocyanate formation) .
  • Catalyst recycling : Use immobilized palladium catalysts for coupling reactions to minimize metal contamination .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

What methodologies are used to study its interaction with plasma proteins or metabolic enzymes?

Advanced Research Question

  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure % bound to albumin/globulins .
  • CYP450 inhibition : Fluorescent-based assays (e.g., Vivid® CYP450 kits) to assess metabolic stability .
  • Metabolite identification : LC-MS/MS to detect phase I/II metabolites in liver microsomes .

How do solvent polarity and pH affect its stability in formulation studies?

Basic Research Question

  • pH stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–10). Urea bonds are prone to hydrolysis at extreme pH .
  • Solvent compatibility : Use polar aprotic solvents (e.g., acetonitrile) for long-term storage. Avoid aqueous solutions unless stabilized with surfactants .

What mechanistic insights can be gained from kinetic studies of its reactions?

Advanced Research Question

  • Rate determination : Use stopped-flow spectroscopy to monitor intermediate formation during urea bond synthesis .
  • Activation energy calculation : Apply the Arrhenius equation to temperature-dependent reaction data .
  • Isotope labeling : 15^{15}N-labeled amines to trace urea bond formation via NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.